Cas no 4696-76-8 (Bekanamycin)

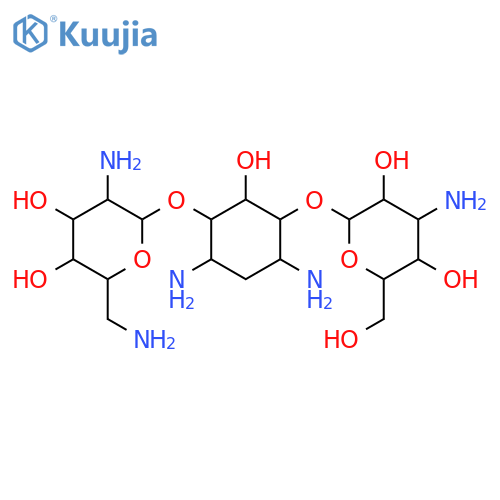

Bekanamycin structure

商品名:Bekanamycin

Bekanamycin 化学的及び物理的性質

名前と識別子

-

- Bekanamycin

- (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol

- Kanamycin B

- aminodeoxykanamycin

- kananmycin B

- kanendomycin

- kdm

- nebramycinfactor5

- nebramycinv

- NK-1006

- Nebramycin V

- 2'-Amino-2'-deoxykanamycin

- nebramycin factor 5

- Bekanamycin [INN]

- NK 1006

- Bekanamycine

- Bekanamycinum

- Becanamicina

- 15JT14C3GI

- Bekanamycin (INN)

- Bekanamycinum [INN-Latin]

- Bekanamycine [INN-French]

- Becanamicina [INN-Spanish]

- (1R,2S,3S,4R,6S)-4,6-diamino-3-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside

- O-

- Spectrum3_000619

- TOBRAMYCIN IMPURITY A [EP IMPURITY]

- KANAMYCIN B [MI]

- NCGC00178790-01

- DTXCID903185

- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]tetrahydropyran-3,4-diol

- Q3637540

- DB13673

- KBio2_004160

- NCGC00096063-01

- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((1R,2S,3S,4R,6S)-4,6-diamino-3-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol

- SDCCGMLS-0066707.P001

- DTXSID8023185

- Tox21_113194

- GTPL12182

- NS00011539

- O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1->6))-2-deoxy-D-streptamine

- KBio3_001658

- CHEBI:28098

- Spectrum_001112

- SPBio_000640

- AKOS030526149

- .ALPHA.-D-GLUCOPYRANOSIDE, (1R,2S,3S,4R,6S)-4,6-DIAMINO-3-((3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL)OXY)-2-HYDROXYCYCLOHEXYL 2,6-DIAMINO-2,6-DIDEOXY-

- HY-B1174

- BDBM50368267

- Kanamycin B, Antibiotic for Culture Media Use Only

- Antibiotic derived from Streptomyces kanamyceticus. Kanamycin B

- Kanamycin B; Bekanamycin

- BRN 0061646

- CAS-4696-76-8

- CS-4772

- W-106082

- KBio2_006728

- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-6))-2-deoxy-

- D07497

- 4696-76-8

- Spectrum4_001831

- ACon0_001346

- CHEMBL176

- BSPBio_002158

- KBioSS_001592

- (1R,2S,3S,4R,6S)-4,6-DIAMINO-3-((3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL)OXY)-2-HYDROXYCYCLOHEXYL 2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSIDE

- Spectrum2_000640

- BEKANAMYCIN [WHO-DD]

- SCHEMBL158426

- C00825

- KBioGR_002528

- 9CS

- AB00053732_02

- SBI-0052603.P002

- A924196

- UNII-15JT14C3GI

- EINECS 225-170-5

- Antibiotic derived from Streptomyces kanamyceticus

- KBio2_001592

- (1R,2S,3S,4R,6S)-4,6-diamino-3-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside

- MEGxm0_000486

- Spectrum5_000621

- BRD-K73425385-065-04-8

- BRD-K73425385-001-01-9

- SKKLOUVUUNMCJE-FQSMHNGLSA-N

-

- MDL: MFCD01683541

- インチ: 1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

- InChIKey: SKKLOUVUUNMCJE-FQSMHNGLSA-N

- ほほえんだ: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])N([H])[H])[C@]1([H])[C@]([H])(C([H])([H])[C@]([H])([C@@]([H])([C@@]1([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])N([H])[H])N([H])[H]

- BRN: 0061646

計算された属性

- せいみつぶんしりょう: 483.254042g/mol

- ひょうめんでんか: 0

- XLogP3: -7.2

- 水素結合ドナー数: 11

- 水素結合受容体数: 15

- 回転可能化学結合数: 6

- どういたいしつりょう: 483.254042g/mol

- 単一同位体質量: 483.254042g/mol

- 水素結合トポロジー分子極性表面積: 288Ų

- 重原子数: 33

- 複雑さ: 639

- 同位体原子数: 0

- 原子立体中心数の決定: 15

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.3771 (rough estimate)

- ゆうかいてん: 177-183°C

- ふってん: 807.7°C at 760 mmHg

- フラッシュポイント: 442.3±34.3 °C

- 屈折率: 1.7600 (estimate)

- PSA: 288.40000

- LogP: -3.82350

- ひせんこうど: D18 +130° (c = 0.5 in water); D21 +114° (c = 0.98 in water)

Bekanamycin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- どくせい:LD50 i.v. in mice: 136 mg/kg (Wakazawa)

Bekanamycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB531135-5 g |

Kanamycin B, 95%; . |

4696-76-8 | 95% | 5g |

€946.30 | 2023-06-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B99890-500mg |

Bekanamycin |

4696-76-8 | 98% | 500mg |

¥1399.0 | 2023-09-08 | |

| LKT Labs | K0054-100 mg |

Kanamycin B |

4696-76-8 | ≥98% | 100MG |

$48.30 | 2023-07-11 | |

| LKT Labs | K0054-1 g |

Kanamycin B |

4696-76-8 | ≥98% | 1g |

$324.10 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B860725-500mg |

Bekanamycin |

4696-76-8 | >98% | 500mg |

¥1,799.00 | 2022-09-02 | |

| TRC | K137523-250mg |

Kanamycin B |

4696-76-8 | 250mg |

$ 190.00 | 2023-09-07 | ||

| abcr | AB531135-100 mg |

Kanamycin B, 95%; . |

4696-76-8 | 95% | 100mg |

€144.40 | 2023-06-14 | |

| abcr | AB531135-250 mg |

Kanamycin B; . |

4696-76-8 | 250MG |

€87.50 | 2022-03-23 | ||

| eNovation Chemicals LLC | D669856-12g |

Kanamycin B |

4696-76-8 | 98% | 12g |

$350 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303771-100mg |

Bekanamycin |

4696-76-8 | >98% | 100mg |

¥219.90 | 2023-09-04 |

Bekanamycin 関連文献

-

C.-W. T. Chang,J. Y. Takemoto Med. Chem. Commun. 2014 5 1048

-

Mariana Hainrichson,Igor Nudelman,Timor Baasov Org. Biomol. Chem. 2008 6 227

-

Anjali Patwardhan,J. A. Cowan Dalton Trans. 2011 40 1795

-

Xin Zhang,Chetan B. Sangani,Li-Xin Jia,Pi-Xian Gong,Fang Wang,Jun-Fang Wang,Hai-Liang Zhu RSC Adv. 2014 4 54217

-

Marie-Paule Mingeot-Leclercq,Jean-Luc Décout Med. Chem. Commun. 2016 7 586

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4696-76-8)Bekanamycin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4696-76-8)Bekanamycin

清らかである:99%

はかる:5g

価格 ($):370.0